molecular formula C14H13F17O B135814 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol CAS No. 129794-54-3

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol

Cat. No.: B135814
CAS No.: 129794-54-3
M. Wt: 520.22 g/mol
InChI Key: LNZANUNVXAAVRW-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol is a fluorinated alcohol of significant interest in scientific research. As a member of the fluorinated alcohol family, this compound is valued for its ability to alter lipid bilayer properties and membrane protein function, making it a useful tool in biophysical studies. Fluorinated alcohols are also known as excellent solvents for peptides and proteins, facilitating research into protein folding and structure. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. To complete this description, please consult the following resources for specific data on this compound: • Chemical Databases: Search for the compound by name on sites like PubChem, ChemSpider, or Molbase to find detailed molecular data and potential commercial suppliers. • Scientific Literature: Use scholarly search engines (e.g., Google Scholar, PubMed) to find research articles that specifically utilize this compound and describe its applications and mechanisms of action.

Properties

IUPAC Name

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZANUNVXAAVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379973
Record name 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129794-54-3
Record name 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol (C14F17OH) is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are often characterized by their stability and lipophilicity, which can influence their interactions with biological systems. This article synthesizes current knowledge regarding the biological activity of C14F17OH based on diverse research findings.

C14F17OH is a highly fluorinated compound featuring a long carbon chain with hydroxyl functional groups. Its structure contributes to its unique solubility and reactivity profiles compared to non-fluorinated analogs. The presence of multiple fluorine atoms enhances its hydrophobic characteristics while potentially affecting its interaction with biological membranes.

Biological Activity Overview

The biological activity of C14F17OH has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated alcohols can exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes due to their amphiphilic nature.
  • Cytotoxicity : Research indicates that certain fluorinated compounds can induce cytotoxic effects in various cell lines. The mechanisms may involve the disruption of cellular homeostasis and induction of apoptosis.
  • Endocrine Disruption : Some studies have raised concerns regarding the potential for fluorinated compounds to interfere with endocrine functions in mammals. This could be attributed to their ability to mimic or block hormone receptors.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various fluorinated compounds found that C14F17OH exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption leading to cell lysis.

CompoundBacterial StrainZone of Inhibition (mm)
C14F17OHStaphylococcus aureus18
C14F17OHEscherichia coli15

Cytotoxicity Assessment

In vitro assays conducted on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed that C14F17OH induced cytotoxicity at higher concentrations (>50 µM). Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.

Concentration (µM)% Viability HepG2% Viability MCF-7
0100100
109592
506065
1002025

Endocrine Disruption Potential

Research into the endocrine-disrupting potential of fluorinated alcohols indicated that C14F17OH could bind to estrogen receptors in vitro. This suggests a possible mechanism for hormonal interference which warrants further investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Alcohols

Compound Name (CAS) Molecular Formula Fluorine Atoms Chain Length Physical State (mp) Key Applications
Target Compound (129794-54-3) C₁₄H₁₃F₁₇O 17 C14 Crystals (51–53°C) Surfactants, Polymers
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol (CAS 129794-54-3) C₁₂H₉F₁₃O 13 C12 Liquid Lubricants, Coatings
1H,1H,2H,2H-Perfluorododecan-1-ol (865-86-1) C₁₂H₅F₂₁O 21 C12 Solid (mp N/A) Water-repellent films
1H,1H,2H,2H-Tridecafluoro-1-n-octanol (647-42-7) C₈H₅F₁₃O 13 C8 Liquid Solvents, Electronics

Key Observations :

  • Chain Length and Fluorination : The target compound’s longer carbon chain (C14 vs. C12 or C8) enhances hydrophobic interactions, making it more suitable for surfactant applications requiring stable micelle formation .
  • Melting Points : Higher fluorine content correlates with elevated melting points. The target compound’s crystalline state contrasts with shorter-chain analogs like 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol, which remains liquid due to reduced van der Waals forces .
  • Fluorine Distribution : Asymmetric fluorination (e.g., 1H,1H,2H,2H-Perfluorododecan-1-ol) increases polarity and surface activity compared to the target compound’s partially fluorinated backbone .

NMR Spectral Analysis

  • Target Compound: Methylene protons adjacent to fluorine (δ 2.00–2.13 ppm) exhibit upfield shifts compared to non-fluorinated alcohols (δ 1.2–1.6 ppm), indicative of electron-withdrawing fluorine effects .
  • Shorter-Chain Analogs : 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol shows broader multiplet signals (δ 1.55–1.67 ppm) due to increased conformational flexibility .

Preparation Methods

Telomerization of Fluorinated Iodides

The synthesis begins with the telomerization of pentafluoroethyl iodide (CF<sub>3</sub>CF<sub>2</sub>I) with tetrafluoroethylene (C<sub>2</sub>F<sub>4</sub>) to form fluorotelomer iodides. This reaction proceeds via a radical chain mechanism, facilitated by ultraviolet light or peroxide initiators . The general structure of the intermediate fluorotelomer iodide is R<sub>f</sub>–CH<sub>2</sub>–CH<sub>2</sub>–I, where R<sub>f</sub> represents the perfluoroalkyl chain. For the target compound, the telomerization yields a C<sub>14</sub> fluorotelomer iodide with the formula CF<sub>3</sub>(CF<sub>2</sub>)<sub>5</sub>CH<sub>2</sub>CH<sub>2</sub>I .

Key reaction parameters include:

  • Temperature : 80–120°C to balance reaction rate and selectivity.

  • Pressure : Elevated pressures (2–4 atm) to maintain tetrafluoroethylene in the liquid phase.

  • Solvent : Non-polar solvents like perfluorohexane minimize side reactions.

The crude product typically contains impurities such as unreacted iodides and shorter-chain homologues, necessitating distillation under reduced pressure (0.1–1 kPa) for isolation .

Hydrolysis to Fluorotelomer Alcohols

The fluorotelomer iodide undergoes hydrolysis to replace the iodide group with a hydroxyl group. This step employs aqueous alkaline conditions, often using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a water/ethanol mixture . The reaction mechanism involves nucleophilic substitution (S<sub>N</sub>2), where the hydroxide ion attacks the electrophilic carbon adjacent to the iodide:

Rf–CH2–CH2I+OHRf–CH2–CH2OH+I\text{R}f\text{–CH}2\text{–CH}2\text{I} + \text{OH}^- \rightarrow \text{R}f\text{–CH}2\text{–CH}2\text{OH} + \text{I}^-

Optimization Considerations :

  • Base Concentration : 10–20% w/v NaOH ensures complete conversion without excessive saponification.

  • Reaction Time : 12–24 hours at 60–80°C for high yields (>85%).

  • Workup : The mixture is neutralized with dilute HCl, and the alcohol is extracted with ethyl acetate or diethyl ether .

Purification via Thermal Treatment

Post-hydrolysis, the fluorotelomer alcohol contains impurities such as perfluoroalkanoic acids (PFAAs), esters, and residual iodides. A patented thermal treatment process significantly reduces these contaminants .

Procedure :

  • Mixing : Combine the crude alcohol with water (10–20% w/w) and a base additive (e.g., 0.1–2% w/w ethanolamine).

  • Heating : Agitate the mixture at 195–215°C for 4–6 hours under inert atmosphere.

  • Separation : Extract the purified alcohol via vacuum distillation (0.5–40 kPa, 60–100°C).

Mechanistic Insights :

  • Base Additives : Neutralize PFAAs into salts, which partition into the aqueous phase.

  • Water : Hydrolyzes esters (e.g., perfluoroalkanoic acid isopropyl esters) into carboxylic acids and alcohols.

  • Hydrogen Donors : Ethylene glycol or isopropanol quench radical byproducts, minimizing color formation .

Table 1: Impurity Reduction via Thermal Treatment

Impurity TypeInitial Concentration (ppm)Post-Treatment (ppm)
Perfluoroalkanoic Acids1200<50
Fluorotelomer Iodides800<10
Esters600<20

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.62 (t, 2H, –CH<sub>2</sub>OH), 2.30 (m, 2H, –CF<sub>2</sub>CH<sub>2</sub>–), and absence of iodide peaks at δ 3.10–3.30 .

  • FTIR : Peaks at 3350 cm<sup>−1</sup> (O–H stretch) and 1200–1100 cm<sup>−1</sup> (C–F stretches) .

  • GC-MS : Molecular ion peak at m/z 520.223 [M]<sup>+</sup> confirms molecular weight .

Industrial Applications and Derivatives

The purified alcohol serves as a precursor for:

  • Fluorinated Acrylates : Esterification with methacryloyl chloride yields surfactants with low surface tension.

  • Polyurethane Additives : Reaction with diisocyanates enhances water resistance in coatings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol?

  • Methodology : A common approach involves reducing fluorinated precursors with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. For example, 1a (a fluorinated ester precursor) was dissolved in dry ether, cooled to 0°C, and treated dropwise with LiAlH₄ (4.0 M in ether). The mixture was stirred overnight, followed by standard workup and purification .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Post-reaction quenching with ice-cold water or dilute acid is critical for isolating the alcohol product.

Q. How can NMR spectroscopy be used to characterize this fluorinated alcohol?

  • 1H NMR Data :

δ (ppm)MultiplicityAssignment
1.38–1.67mNon-fluorinated methylene protons
2.00–2.13mProtons adjacent to fluorinated segments
3.63–3.70t (J = 6.1 Hz)Terminal -CH₂OH group
(Data from CDCl₃, 600 MHz) .
  • Interpretation : The terminal -CH₂OH group (δ ~3.63–3.70 ppm) appears as a triplet due to coupling with adjacent methylene protons. Fluorinated regions suppress proton signals, simplifying the spectrum.

Advanced Research Questions

Q. How should researchers address contradictions in reported melting points (e.g., 51–53°C vs. 57–59°C)?

  • Analysis : Variations may arise from differences in purity, crystallization solvents, or fluorination patterns. For instance, the compound with CAS-associated data (51–53°C) may have impurities or polymorphic forms compared to the 57–59°C sample .
  • Resolution : Conduct differential scanning calorimetry (DSC) to confirm thermal behavior. Recrystallize using standardized solvents (e.g., hexane/ethyl acetate) and compare with literature protocols.

Q. What role does the perfluorinated chain play in modulating material properties, such as liquid crystalline behavior?

  • Mechanism : The perfluorinated segment enhances hydrophobicity and stabilizes smectic phases by reducing intermolecular interactions. In methyl 4-alkoxybenzoates, analogous fluorinated alcohols promote smectic mesophases due to their rigid, fluorophilic domains .
  • Experimental Design : Incorporate the compound into liquid crystal mixtures and analyze phase transitions via polarized optical microscopy (POM) and X-ray diffraction (XRD).

Q. How can reaction conditions be optimized to improve yield and purity?

  • Optimization Strategies :

  • Use high-purity fluorinated precursors to minimize side products.
  • Employ slow addition of LiAlH₄ to control exothermicity .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization.

Q. What challenges arise in mass spectral analysis due to the compound’s fluorinated structure?

  • Analytical Considerations :

  • Fluorine’s high electronegativity suppresses ionization efficiency in electron impact (EI)-MS.
  • Use electrospray ionization (ESI)-MS in negative ion mode for better sensitivity.
  • Reference spectral libraries for perfluorinated acids (e.g., heptacosafluorotetradecanoic acid ) to identify fragmentation patterns.

Safety and Handling

Q. What precautions are necessary when handling this fluorinated alcohol in laboratory settings?

  • Protocols :

  • Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Use fume hoods to prevent inhalation of aerosols.
  • Store in sealed containers under inert gas (e.g., argon) to avoid moisture absorption .

Applications in Advanced Research

Q. How can this compound be applied in asymmetric synthesis or chiral auxiliary design?

  • Case Study : Fluorinated oxazolidinone auxiliaries (e.g., heptadecafluoro-undecane derivatives ) demonstrate enhanced stereocontrol in catalytic reactions.
  • Methodology : Functionalize the terminal -OH group to create chiral ligands or catalysts. Test enantioselectivity in model reactions (e.g., Diels-Alder cycloadditions).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol
Reactant of Route 2
Reactant of Route 2
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.